![molecular formula C13H18N6O3 B1236516 (S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-lupinic acid is a member of purines. It derives from a D-alanine.
Scientific Research Applications
Immunobiological Activity
A study by Doláková et al. (2005) explored the immunostimulatory and immunomodulatory potency of 2-Amino-3-(purin-9-yl)propanoic acids. These compounds, substituted at the purine base, including 2-amino-6-sulfanylpurine derivatives, significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, indicating potential applications in immune response modulation (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Synthesis and Plant Cell Division
Shaw, Smallwood, and Wilson (1966) synthesized zeatin, a naturally occurring cell-division-promoting factor in plants, from compounds including 6-(4-Hydroxy-3-methylbut-trans-2-enylamino)purine. This research contributes to understanding plant growth and development processes (Shaw, Smallwood, & Wilson, 1966).
Neuroexcitant Synthesis
Pajouhesh et al. (2000) described the preparation of neuroexcitant compounds, specifically 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of another neuroexcitant compound. These findings aid in the development of neuroactive substances for potential therapeutic applications (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Cytokinin Activities in Plants
Letham and Young (1971) synthesized a series of N-(purin-6-yl)amino acids, including derivatives of 2-amino-5-methylhex-4-enoic acid, and evaluated their cytokinin activities. These substances influence cell division and growth in plants, highlighting their potential in agricultural biotechnology (Letham & Young, 1971).
Anti-Corrosion Properties
He et al. (2021) investigated the anti-corrosion property of certain extracts, showing that compounds like (S)-2-amino-3(1H-imidazol-4-yl)propanoic acid can exhibit significant corrosion inhibition, suggesting applications in materials science and engineering (He, Yu, Xu, Li, Chen, An, Yang, & Li, 2021).
Flavonoid Accumulation and Root Formation
Curir et al. (1990) studied Eucalyptus gunnii Hook microcuttings, identifying that cytokinins like 6-(4-hydroxy-3-methylbut-2-enylamino)purine can influence the accumulation of flavonoids, correlating with adventitious root formation in plant tissue cultures (Curir, Vansumere, Termini, Barthe, Marchesini, & Dolci, 1990).
properties
Product Name |
(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid |
|---|---|
Molecular Formula |
C13H18N6O3 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
(2R)-2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid |
InChI |
InChI=1S/C13H18N6O3/c1-8(5-20)2-3-15-11-10-12(17-6-16-11)19(7-18-10)4-9(14)13(21)22/h2,6-7,9,20H,3-5,14H2,1H3,(H,21,22)(H,15,16,17)/b8-2+/t9-/m1/s1 |
InChI Key |
LJJHXRRUVASJDX-YPNJUMGQSA-N |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C[C@H](C(=O)O)N)/CO |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



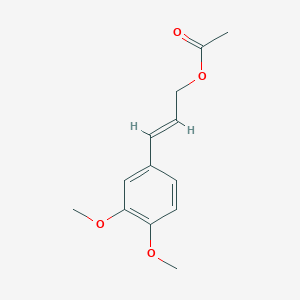
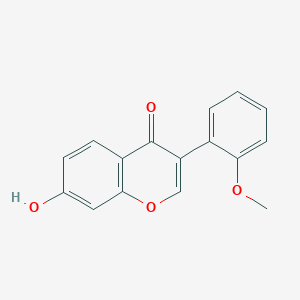


![1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236442.png)
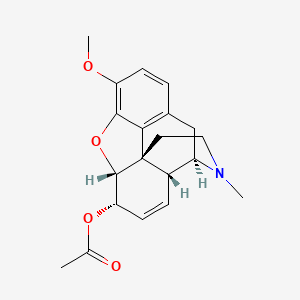
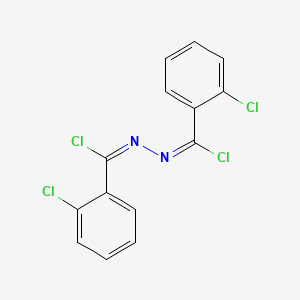
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1236447.png)
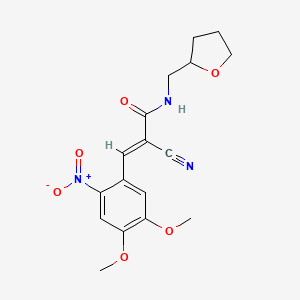
![4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide](/img/structure/B1236449.png)
![N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)
![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)

![[11C]Phno](/img/structure/B1236458.png)